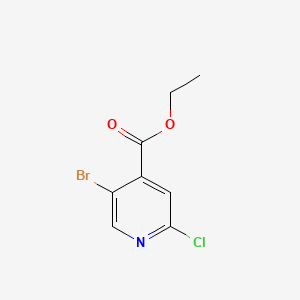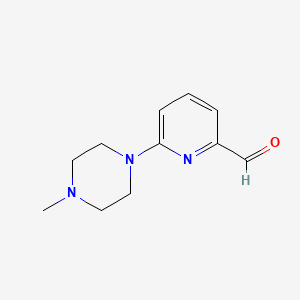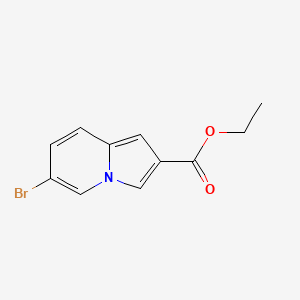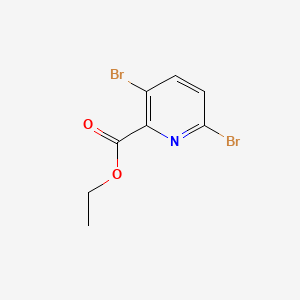
Ethyl 3,6-dibromopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dibromopicolinate is an organic compound with the molecular formula C₈H₇Br₂NO₂. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its pale-yellow to yellow-brown liquid form and is primarily used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 3 and 6 positions on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 3,6-dihydropicolinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Ethyl 3-aminopicolinate, ethyl 3-thiopicolinate.
Reduction: Ethyl 3,6-dihydropicolinate.
Oxidation: 3,6-dibromopicolinic acid.
Scientific Research Applications
Ethyl 3,6-dibromopicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a building block in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with DNA replication .
Comparison with Similar Compounds
Ethyl 3,6-dichloropicolinate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 3,6-difluoropicolinate: Fluorine atoms replace the bromine atoms.
Ethyl 3,6-diiodopicolinate: Iodine atoms replace the bromine atoms.
Uniqueness: Ethyl 3,6-dibromopicolinate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions and enhance its potential as a precursor in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 3,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJOCLGVVDZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673268 |
Source


|
| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-85-5 |
Source


|
| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
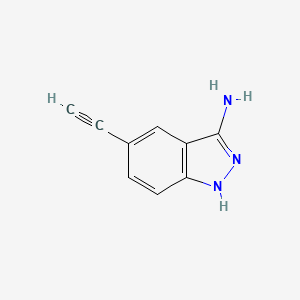
![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)
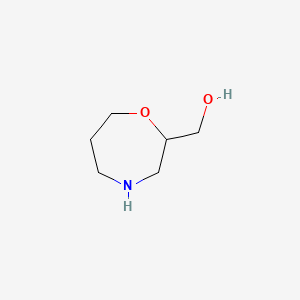
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)
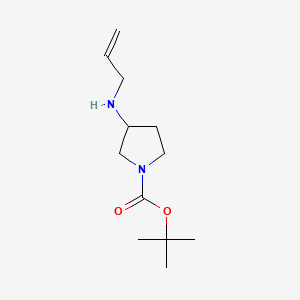
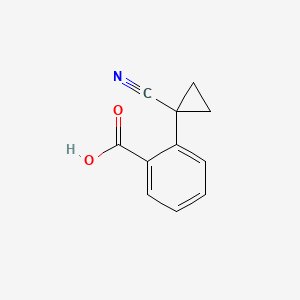
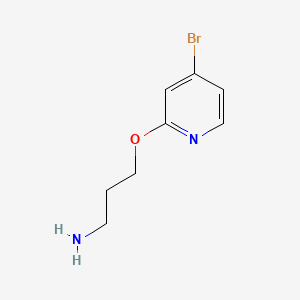
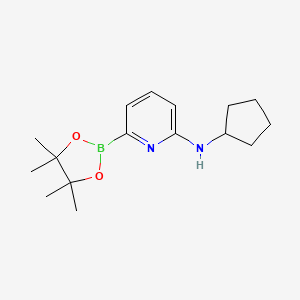
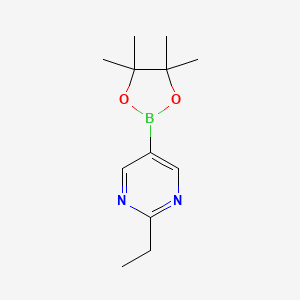
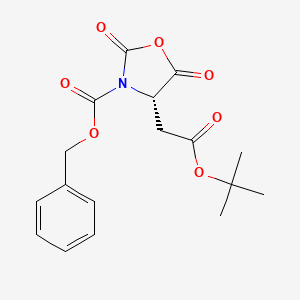
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)
